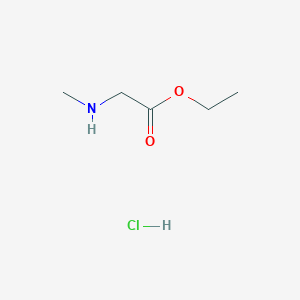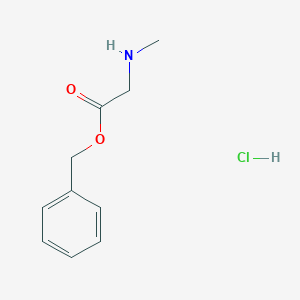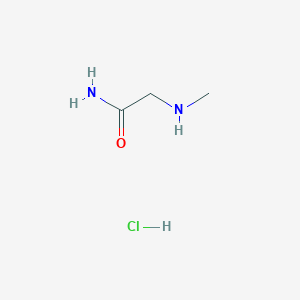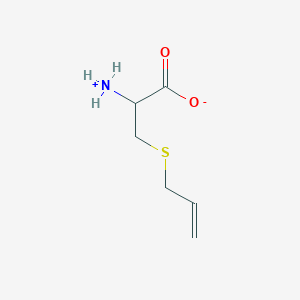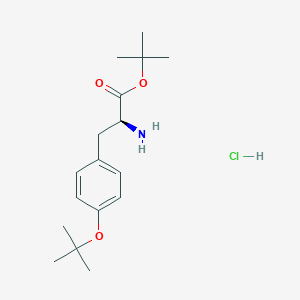
(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride” is a chemical compound. It is a derivative of tyrosine, an amino acid . The compound has a molecular weight of 287.78 and a molecular formula of C14H22ClNO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C . The boiling point is not available . More detailed physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, including compounds structurally related to "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride," have been extensively studied for their environmental occurrence, fate, and toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are utilized in industrial applications to prevent oxidative degradation. They have been detected in various environmental matrices and human samples, indicating widespread exposure. Studies suggest potential health risks due to their toxicity, including hepatic toxicity and endocrine disruption effects. Future research is recommended to explore the environmental behaviors of novel synthetic antioxidants, their combined toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).
Biodegradation and Environmental Fate of Ethers
Research on the biodegradation and environmental fate of ethers, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways that could also be relevant for the degradation of "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride." These studies have identified microorganisms capable of degrading ETBE under aerobic conditions, highlighting the potential for bioremediation strategies in contaminated environments. The presence of co-contaminants may influence the degradation rates, suggesting the importance of understanding the compound-specific and site-specific conditions for effective environmental management (Thornton et al., 2020).
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds similar to "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride," has been reviewed to understand their interaction with soil and organic matter. This research is crucial for predicting the mobility and persistence of such compounds in the environment. Factors such as soil pH, organic carbon content, and the presence of minerals like iron oxides play significant roles in the sorption processes, affecting the environmental distribution and potential for groundwater contamination (Werner et al., 2012).
Synthetic Pathways and Chemical Transformations
Studies on the synthetic pathways and chemical transformations involving tert-butyl and phenyl groups have provided valuable methodologies for the production and modification of compounds including "(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride." These methodologies can be applied in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals, demonstrating the versatility and importance of such compounds in various chemical synthesis applications (Tateiwa & Uemura, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGOULTAJWDGV-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585086 |
Source


|
| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride | |
CAS RN |
17083-23-7 |
Source


|
| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

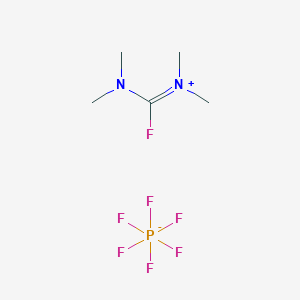

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)






